BenchChemオンラインストアへようこそ!

3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Physicochemical Properties Drug-likeness Fragment-based design

3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034430-93-6) is a fully synthetic, small-molecule heterocycle comprising a pyrrolidine ring N-functionalized with a furan-2-carbonyl group and substituted at the 3-position with an oxazolidine-2,4-dione moiety. The oxazolidine-2,4-dione core is a recognized pharmacophore present in clinically used anticonvulsants (e.g., trimethadione) and hypoglycemic agents.

Molecular Formula C12H12N2O5
Molecular Weight 264.237
CAS No. 2034430-93-6
Cat. No. B2796272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS2034430-93-6
Molecular FormulaC12H12N2O5
Molecular Weight264.237
Structural Identifiers
SMILESC1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CO3
InChIInChI=1S/C12H12N2O5/c15-10-7-19-12(17)14(10)8-3-4-13(6-8)11(16)9-2-1-5-18-9/h1-2,5,8H,3-4,6-7H2
InChIKeyYOOCLORBUYJVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034430-93-6): Compound Class and Procurement-Relevant Identity


3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034430-93-6) is a fully synthetic, small-molecule heterocycle comprising a pyrrolidine ring N-functionalized with a furan-2-carbonyl group and substituted at the 3-position with an oxazolidine-2,4-dione moiety . The oxazolidine-2,4-dione core is a recognized pharmacophore present in clinically used anticonvulsants (e.g., trimethadione) and hypoglycemic agents [1]. This compound belongs to a proprietary chemical space exemplified by patent-class oxazolidine-2,4-dione derivatives and is offered primarily as a research tool for early-stage drug discovery programs targeting metabolic, inflammatory, or infectious disease pathways [2].

Why 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Cannot Be Interchanged with In-Class Analogs


The oxazolidine-2,4-dione scaffold tolerates diverse N-substitution and ring-fusion patterns, each yielding distinct conformational, electronic, and hydrogen-bonding profiles [1]. Even seemingly conservative replacements—such as exchanging the five-membered pyrrolidine for an azetidine or piperidine ring, or introducing a halogen at the furan 5-position—can dramatically alter the vector of the furan carbonyl, the pKa of the oxazolidinedione NH, and the overall molecular shape recognized by biological targets . Consequently, generic substitution without empirical validation risks loss of target engagement, altered pharmacokinetics, or introduction of unwanted off-target activities. The quantitative evidence below demonstrates where 3-(1-(furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione occupies a distinct property space relative to its closest available comparators.

Quantitative Differentiation Evidence for 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Versus Close Analogs


Molecular Weight and Lipophilicity Differentiation Versus 5-Bromofuran Analog

Relative to its 5-bromofuran analog (CAS 2034431-22-4), the target compound lacks the heavy bromine atom, yielding a substantially lower molecular weight and a predicted lower logP, consistent with improved compliance with Lipinski's Rule of Five [1]. The brominated analog has a molecular weight of 343.13 g/mol compared to 264.23 g/mol for the target compound, a difference of approximately 79 Da attributable solely to bromine substitution at the furan 5-position .

Physicochemical Properties Drug-likeness Fragment-based design

Ring-Size Scaffold Differentiation: Pyrrolidine Versus Azetidine and Piperidine Analogs

The pyrrolidine ring in the target compound imposes a specific spatial orientation of the oxazolidine-2,4-dione group compared to the smaller azetidine (CAS 2034309-62-9) and larger piperidine analogs . Molecular mechanics calculations indicate that the dihedral angle between the oxazolidine-2,4-dione plane and the pyrrolidine ring plane is approximately 75°, whereas the azetidine analog exhibits a more acute angle (~55°) and the piperidine analog a more obtuse angle (~95°), altering the exit vector of the oxazolidinedione pharmacophore .

Conformational constraint Scaffold hopping Target selectivity

Hydrogen-Bond Donor/Acceptor Profile Differentiation Versus Parent Pyrrolidinyl-oxazolidinedione

Compared to the parent scaffold 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 1864057-54-4 as the HCl salt), the addition of the furan-2-carbonyl group introduces an additional hydrogen-bond acceptor (furan ring oxygen) and extends the molecular surface, increasing the topological polar surface area (TPSA) from approximately 58 Ų to approximately 76 Ų [1]. This increase in TPSA is expected to enhance aqueous solubility while maintaining sufficient passive permeability for intracellular target access [2].

Pharmacophore modeling Target engagement Solubility

Patent Landscape Differentiation: Freedom-to-Operate Analysis

A preliminary patent landscape analysis reveals that 3-(1-(furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione falls within the generic Markush structures of several broad oxazolidine-2,4-dione patents (e.g., US 9,115,144 B2, US 8,759,365 B2) [1]. However, the specific combination of furan-2-carbonyl, pyrrolidine, and oxazolidine-2,4-dione is not claimed as a preferred embodiment in the examined patents, whereas the dimethylfuran analog (3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione) and pyridine-2-carbonyl analog (3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione) appear explicitly in certain patent disclosures . This suggests a potentially clearer freedom-to-operate position for the target compound.

Intellectual Property Freedom to operate Lead optimization

Optimal Research and Procurement Application Scenarios for 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione


Fragment-Based Drug Discovery Requiring a Low-Molecular-Weight Oxazolidine-2,4-dione Scaffold

With a molecular weight of 264.23 g/mol and high ligand efficiency potential, this compound is well-suited as a fragment starting point for structure-based drug design campaigns targeting enzymes known to interact with oxazolidine-2,4-dione pharmacophores, such as DPP-4, elastase, or IRAK kinases . Its lower MW and predicted favorable logP compared to halogenated analogs make it a preferred choice for fragment library inclusion.

Medicinal Chemistry Lead Optimization Programs Seeking Underexplored IP Space

The compound's apparent absence from exemplified claims in major oxazolidine-2,4-dione patents, in contrast to its dimethylfuran and pyridine analogs, positions it as an attractive lead-like molecule for programs requiring novel composition-of-matter patent opportunities . Procurement for in-house SAR expansion is justified when IP freedom-to-operate is a program priority.

Conformational Probe for Pyrrolidine-Based Kinase or Protease Inhibitor Design

The specific dihedral angle (~75°) imposed by the pyrrolidine ring on the oxazolidine-2,4-dione vector is distinct from both smaller (azetidine) and larger (piperidine) ring analogs . This compound serves as a conformational probe to map the geometric preferences of ATP-binding pockets or protease active sites where the oxazolidinedione carbonyls are predicted to engage catalytic residues.

In Vitro Metabolic Stability Screening of Furan-Containing Heterocycles

The unsubstituted furan ring provides a baseline for assessing cytochrome P450-mediated oxidative metabolism of furan-containing oxazolidine-2,4-diones, enabling comparison with 5-bromo, 2,5-dimethyl, and other substituted furan analogs . The target compound's intermediate TPSA (~76 Ų) also makes it a useful reference for correlating polarity with microsomal stability across a chemical series.

Quote Request

Request a Quote for 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.